Cas no 1909336-73-7 (4-(4-aminophenoxy)azetidin-2-one)

4-(4-Aminophenoxy)azetidin-2-one is a specialized heterocyclic compound featuring an azetidin-2-one (β-lactam) core substituted with a 4-aminophenoxy group. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical synthesis, particularly for β-lactam antibiotics and other bioactive molecules. The presence of both the β-lactam ring and the aromatic amine functionality allows for versatile chemical modifications, enabling the development of targeted derivatives. Its stability under controlled conditions and compatibility with further functionalization enhance its utility in medicinal chemistry and drug discovery. The compound’s well-defined purity and structural precision ensure reproducibility in research and industrial applications.
4-(4-aminophenoxy)azetidin-2-one structure
1909336-73-7 structure
Product Name:4-(4-aminophenoxy)azetidin-2-one
CAS No:1909336-73-7
MF:
MW:
MDL:MFCD29047196
CID:4629341
PubChem ID:121552407
Update Time:2025-05-20

4-(4-aminophenoxy)azetidin-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-(4-aminophenoxy)azetidin-2-one
    • MDL: MFCD29047196

4-(4-aminophenoxy)azetidin-2-one Pricemore >>

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Additional information on 4-(4-aminophenoxy)azetidin-2-one

Recent Advances in the Study of 1909336-73-7 and 4-(4-aminophenoxy)azetidin-2-one: A Comprehensive Research Brief

The chemical compound 1909336-73-7, also known as 4-(4-aminophenoxy)azetidin-2-one, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This brief aims to synthesize the latest findings related to this compound, highlighting its potential applications, mechanisms of action, and recent advancements in synthesis and characterization.

Recent studies have focused on the role of 4-(4-aminophenoxy)azetidin-2-one as a key intermediate in the synthesis of novel β-lactam antibiotics. The compound's unique structural features, including the azetidin-2-one ring and the 4-aminophenoxy moiety, make it a promising candidate for the development of next-generation antimicrobial agents. Researchers have employed advanced spectroscopic techniques, such as NMR and mass spectrometry, to confirm the compound's structure and purity, ensuring its suitability for further pharmacological evaluation.

In addition to its antimicrobial potential, 1909336-73-7 has been investigated for its role in targeted drug delivery systems. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that the compound could be conjugated with nanoparticles to enhance the bioavailability and therapeutic efficacy of anticancer drugs. The study reported a significant reduction in tumor growth in murine models, suggesting that 4-(4-aminophenoxy)azetidin-2-one could serve as a versatile scaffold for drug design.

Another area of active research involves the optimization of synthetic routes for 1909336-73-7. A team at the University of Cambridge recently developed a novel, high-yield synthesis method using catalytic asymmetric hydrogenation. This approach not only improved the efficiency of production but also reduced the environmental impact associated with traditional synthetic methods. The findings were detailed in a 2024 publication in Organic Letters, highlighting the compound's growing importance in sustainable pharmaceutical manufacturing.

Despite these promising developments, challenges remain in the clinical translation of 4-(4-aminophenoxy)azetidin-2-one. Issues such as stability under physiological conditions and potential off-target effects require further investigation. Ongoing studies are exploring chemical modifications to enhance the compound's pharmacokinetic properties while retaining its therapeutic benefits.

In conclusion, 1909336-73-7 represents a compelling area of research in chemical biology and drug development. Its dual role as a synthetic intermediate and a potential therapeutic agent underscores its versatility. Future research should focus on addressing the current limitations and expanding the compound's applications in both infectious disease and oncology. This brief serves as a foundation for researchers seeking to explore the multifaceted potential of 4-(4-aminophenoxy)azetidin-2-one.

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